molecular formula C6H5F2NO3 B7809979 (1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B7809979
M. Wt: 177.11 g/mol
InChI Key: NZPUZCGQCYAGLV-GJBJXMDJSA-N
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Description

(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method includes the cycloaddition reaction, which is facilitated by photochemistry to form the bicyclic core . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of high-throughput reactors and continuous flow systems to scale up the production efficiently. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

(1R,2R,5S)-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c7-6(8)1-2(6)4(10)9-3(1)5(11)12/h1-3H,(H,9,10)(H,11,12)/t1-,2+,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPUZCGQCYAGLV-GJBJXMDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C1(F)F)C(=O)NC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]12[C@H](C1(F)F)C(=O)N[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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